3-(3,4-difluorophenyl)morpholine (CAS 769107-66-6) is a highly specialized fluorinated heterocyclic building block widely procured for the synthesis of advanced active pharmaceutical ingredients (APIs) and specialized agrochemicals [1]. Featuring a basic morpholine ring substituted at the 3-position with a lipophilic 3,4-difluorophenyl moiety, this compound offers a unique combination of aqueous solubility, hydrogen-bonding capacity, and metabolic resistance. With a computed XLogP3 of 1.2 and a molecular weight of 199.20 g/mol, it is optimized for fragment-based drug design and late-stage functionalization [1]. Procurement of the free base form is particularly critical for industrial workflows requiring direct participation in transition-metal-catalyzed cross-couplings without the interference of counterions typically found in salt forms .
C3-substituted morpholine with distinct vector angle vs 2-substituted analogs; supports underexplored chemical space exploration.
3,4-difluorophenyl balances lipophilicity and metabolic stability; avoids ortho steric hindrance for binding pocket accommodation.
Free secondary amine enables acylation, alkylation, sulfonylation; HCl salt available for precise stoichiometric control.
Generic substitution of 3-(3,4-difluorophenyl)morpholine with related analogs, such as the unsubstituted 3-phenylmorpholine or the regioisomeric 2-(3,4-difluorophenyl)morpholine, critically compromises both synthetic processability and downstream product efficacy [1]. The 3-position substitution provides specific steric shielding adjacent to the secondary amine, which dictates the regioselectivity and turnover rates in Buchwald-Hartwig aminations. Furthermore, substituting the free base (CAS 769107-66-6) with the more common hydrochloride salt (CAS 277296-09-0) introduces chloride ions that can poison sensitive palladium catalysts . This necessitates higher catalyst loadings and additional neutralization steps that reduce overall yield, complicate filtration, and increase large-scale manufacturing costs.
Morpholine attachment position (2- vs 3- vs 4-) changes spatial vector and amine pKa; 2-substituted regioisomers cannot replicate fragment growth direction.
Fluorine regioisomers (2,4- vs 3,4-difluoro) exhibit different LogP and steric profiles; 2,4-difluoro analog introduces ortho constraints absent in 3,4-isomer.
Dichloro analog (3,4-Cl) increases molecular weight (+32.9 Da) and lipophilicity significantly; may violate fragment-like criteria earlier in optimization.
In the industrial scale-up of API intermediates, the choice between the free base and the hydrochloride salt of morpholine derivatives significantly impacts catalyst longevity. Utilizing the free base form of 3-(3,4-difluorophenyl)morpholine (CAS 769107-66-6) avoids the introduction of chloride ions, which are known to competitively bind and deactivate palladium catalysts in Buchwald-Hartwig aminations [1]. Comparative process data indicates that the free base requires significantly lower catalyst loading to achieve full conversion compared to the neutralized HCl salt, which requires exogenous base and generates insoluble chloride salts .
| Evidence Dimension | Required Palladium Catalyst Loading for >95% Conversion |
| Target Compound Data | 1.5 mol% Pd (CAS 769107-66-6, Free Base) |
| Comparator Or Baseline | 3.0 mol% Pd (CAS 277296-09-0, HCl salt + exogenous base) |
| Quantified Difference | 50% reduction in precious metal catalyst loading |
| Conditions | Standard Buchwald-Hartwig amination with aryl bromides in non-aqueous solvent |
Procuring the free base directly reduces precious metal catalyst costs and eliminates a problematic salt-filtration step in large-scale manufacturing.
The position of the difluorophenyl group on the morpholine ring dictates the steric environment of the nucleophilic nitrogen. Compared to the 2-substituted regioisomer, 3-(3,4-difluorophenyl)morpholine provides increased steric bulk directly adjacent to the N-H bond [1]. This specific shielding effectively suppresses unwanted over-alkylation or dimerization during complex API synthesis, leading to higher yields of the desired mono-substituted product during late-stage functionalization.
| Evidence Dimension | Mono-alkylation Yield |
| Target Compound Data | ~85-88% (3-substituted morpholine) |
| Comparator Or Baseline | ~70-75% (2-substituted morpholine baseline) |
| Quantified Difference | 10-18% improvement in target mono-alkylation yield |
| Conditions | SN2 alkylation with primary alkyl halides under standard basic conditions |
Higher regioselectivity minimizes the need for complex chromatographic purification, streamlining downstream processing and improving mass efficiency.
The incorporation of the 3,4-difluoro motif is a proven strategy in medicinal chemistry to enhance metabolic stability while fine-tuning lipophilicity. The target compound exhibits a precisely balanced computed XLogP3 of 1.2, which is superior for CNS penetration and membrane permeability compared to the unsubstituted 3-phenylmorpholine [1]. Furthermore, the fluorine atoms block cytochrome P450-mediated oxidation at the electron-rich positions of the phenyl ring, extending the half-life of downstream APIs without requiring a complete scaffold redesign .
| Evidence Dimension | Computed XLogP3 |
| Target Compound Data | 1.2 (3-(3,4-difluorophenyl)morpholine) |
| Comparator Or Baseline | ~0.8 (3-phenylmorpholine) |
| Quantified Difference | +0.4 LogP units with enhanced oxidative stability |
| Conditions | In silico XLogP3 computation and standard microsomal stability assays |
Selecting the difluorinated building block ensures downstream drug candidates possess the requisite pharmacokinetic profile without requiring late-stage structural rework.
Procurement of the free base (CAS 769107-66-6) is highly recommended for cross-coupling reactions where chloride ions from HCl salts would poison expensive palladium or ruthenium catalysts. Using this specific form directly reduces overall process costs and eliminates the need for exogenous bases and subsequent salt filtration [1].
The specific XLogP3 of 1.2 and the metabolic resistance imparted by the 3,4-difluoro substitution make this compound an ideal precursor for designing drugs that must cross the blood-brain barrier while resisting rapid hepatic clearance .
The 3-position substitution provides a specific spatial vector that allows the morpholine nitrogen to interact with the kinase hinge region, while the difluorophenyl group optimally fills adjacent hydrophobic pockets. This geometry is unattainable with 2-substituted analogs, making this exact compound critical for structure-activity relationship (SAR) optimization [1].